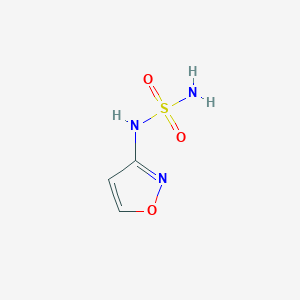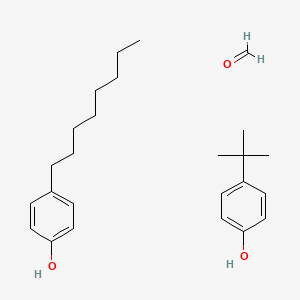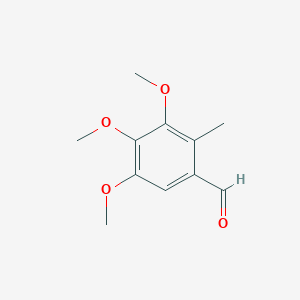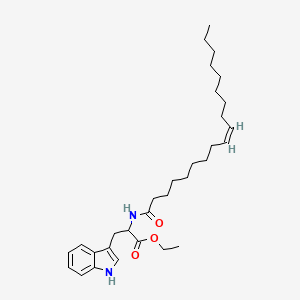
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester typically involves the esterification of tryptophan with a long-chain fatty acid. One common method is the reaction of tryptophan with oleic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The long-chain fatty acid moiety may also play a role in modulating membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Oxo-9-octadecenyl)glycine
- N-(1-Oxo-9-octadecenyl)alanine
- N-(1-Oxo-9-octadecenyl)phenylalanine
Uniqueness
N-(1-Oxo-9-octadecenyl)tryptophan ethyl ester is unique due to its combination of an indole ring and a long-chain fatty acid. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71806-22-9 |
|---|---|
Formule moléculaire |
C31H48N2O3 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
ethyl 3-(1H-indol-3-yl)-2-[[(Z)-octadec-9-enoyl]amino]propanoate |
InChI |
InChI=1S/C31H48N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(34)33-29(31(35)36-4-2)24-26-25-32-28-22-20-19-21-27(26)28/h11-12,19-22,25,29,32H,3-10,13-18,23-24H2,1-2H3,(H,33,34)/b12-11- |
Clé InChI |
LCMBCJFAKQBFGZ-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


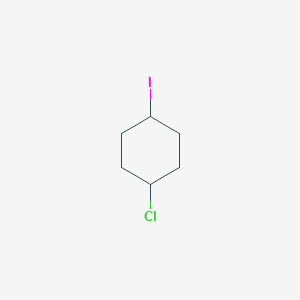
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
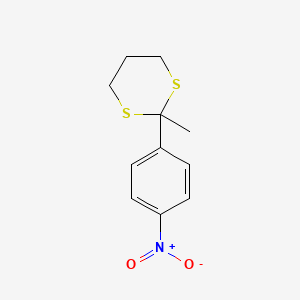
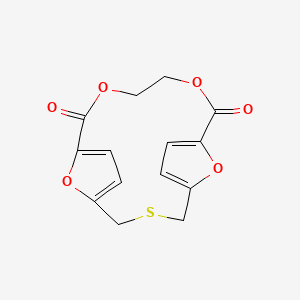
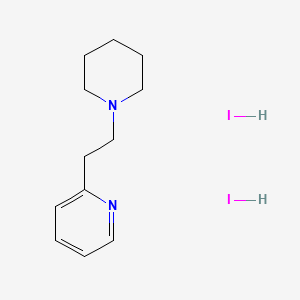

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
